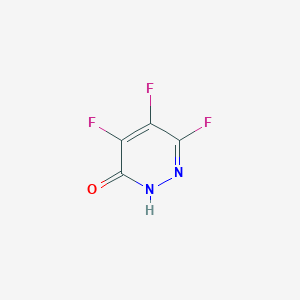

4,5,6-Trifluoropyridazin-3(2h)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4HF3N2O |

|---|---|

Molecular Weight |

150.06 g/mol |

IUPAC Name |

3,4,5-trifluoro-1H-pyridazin-6-one |

InChI |

InChI=1S/C4HF3N2O/c5-1-2(6)4(10)9-8-3(1)7/h(H,9,10) |

InChI Key |

NZKCFWWKEHCLFH-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=NNC1=O)F)F)F |

Synonyms |

4,5,6-trifluoropyridazin-3(2H)-one |

Origin of Product |

United States |

Synthetic Methodologies for 4,5,6 Trifluoropyridazin 3 2h One and Its Derivatives

Precursor-Based Synthesis of 4,5,6-Trifluoropyridazin-3(2H)-one

The construction of the this compound ring system can be approached through established pathways that rely on the cyclization or derivatization of appropriately functionalized precursors.

Derivatization from Tetrafluoropyridazine through Selective Functionalization

A primary strategy for synthesizing this compound involves the selective functionalization of a more highly halogenated precursor, namely tetrafluoropyridazine. In this approach, the perfluorinated pyridazine (B1198779) ring serves as a highly electrophilic substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen atoms activates the carbon atoms of the ring toward attack by nucleophiles.

The synthesis proceeds via the selective hydrolysis of tetrafluoropyridazine. By carefully controlling reaction conditions, one of the fluorine atoms can be displaced by a hydroxyl group. The reaction is typically performed using a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The position of the substitution is governed by the electronic properties of the pyridazine ring. The resulting intermediate, a trifluorohydroxypyridazine, is a tautomer of the final product and rapidly isomerizes to the more thermodynamically stable this compound form. This method is an effective way to produce fluorinated pyridazines by leveraging the reactivity of polyhalogenated heterocyclic compounds. sioc-journal.cn

Approaches Utilizing Fluorinated 1,2,4-Triketone Analogues as Synthons

The fundamental synthesis of the pyridazinone core often relies on the cyclocondensation reaction between a γ-ketoacid (a 1,4-dicarbonyl analogue) and hydrazine (B178648) or its derivatives. This is a variation of the Paal-Knorr synthesis. To obtain this compound, a correspondingly fluorinated synthon is required.

While the term "1,2,4-triketone analogue" can be interpreted broadly, the most direct precursor in this class would be a fluorinated γ-ketoacid, such as tetrafluoro-4-oxobutanoic acid. The reaction mechanism involves the initial formation of a hydrazone with the ketone carbonyl group of the γ-ketoacid. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, leading to cyclization and subsequent dehydration to yield the stable six-membered pyridazinone ring. The reaction between hydrazines and fluorinated β-diketones to form pyrazoles demonstrates the viability of using fluorinated dicarbonyl compounds in the synthesis of nitrogen heterocycles. researchgate.net This established synthetic logic provides a clear, albeit challenging, pathway to the target molecule, contingent on the availability of the requisite highly fluorinated starting materials. nih.govorganic-chemistry.org

Modern and Sustainable Synthetic Strategies for Fluorinated Pyridazinones

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods applicable to the synthesis of fluorinated heterocycles, including pyridazinones. These strategies focus on improving reaction rates, yields, and safety profiles.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. thaiscience.info Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. thaiscience.info This is attributed to the efficient and uniform heating of the reaction mixture.

For the synthesis of pyridazinone derivatives, microwave energy can be applied to the classical cyclocondensation reaction between a γ-ketoacid precursor and hydrazine. The rapid heating facilitates the formation of the hydrazone intermediate and the subsequent intramolecular cyclization and dehydration steps. The optimization of microwave-assisted reactions typically involves adjusting parameters such as temperature, pressure, reaction time, and the choice of solvent to maximize efficiency. The use of microwave technology offers a significant advantage for producing libraries of heterocyclic compounds for research purposes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis This table illustrates the typical advantages of microwave synthesis for a related triazinone compound, highlighting the potential benefits for pyridazinone synthesis.

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

| Reaction Time | 6 - 9 hours | 3 - 5 minutes |

| Yield | Comparable to microwave | High |

| Conditions | Prolonged heating | Rapid, controlled heating |

| Efficiency | Lower energy efficiency | Higher energy efficiency |

| Data derived from analogous heterocyclic syntheses. thaiscience.info |

Electrochemical Fluorination Protocols for Heterocyclic Systems

Electrochemical fluorination (ECF), also known as the Simons process, is an industrial method for producing perfluorinated organic compounds. This technique involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride. The organic molecule is oxidized at a nickel anode, leading to the systematic replacement of hydrogen atoms with fluorine atoms.

While ECF is a powerful tool for exhaustive fluorination, its application for the selective synthesis of a partially fluorinated compound like this compound is challenging. The process generally lacks selectivity and tends to produce complex mixtures of products or fully fluorinated compounds. However, ECF could be strategically employed to synthesize the perfluorinated precursor, tetrafluoropyridazine, from a non-fluorinated pyridazine. This highly fluorinated intermediate could then be selectively functionalized as described in section 2.1.1. Anodic fluorination has been successfully applied to other N-heterocycles like pyrroles, demonstrating its utility in creating fluorinated building blocks. organic-chemistry.org

Catalytic Methodologies for Fluorine Incorporation and Modification

Modern catalytic methods offer highly selective and efficient pathways for the introduction of fluorine into organic molecules. These techniques are at the forefront of synthetic chemistry and hold significant promise for the synthesis of complex fluorinated heterocycles. researchgate.net

One major strategy is transition-metal-catalyzed C-H fluorination. In this approach, a catalyst, often based on palladium, directs the fluorination of a specific C-H bond using an electrophilic fluorine source such as Selectfluor (F-TEDA-BF₄). Current time information in Bangalore, IN. This method allows for the late-stage fluorination of a pre-formed heterocyclic ring, potentially enabling the direct conversion of a pyridazinone to a fluorinated derivative.

Another catalytic approach involves the use of silver catalysts to promote fluorination reactions. For instance, silver-catalyzed decarboxylative fluorination can generate fluorinated compounds from carboxylic acid precursors under mild conditions. researchgate.net While direct application to this compound is not established, these catalytic methodologies represent a frontier in organofluorine chemistry. They provide potential future pathways for more efficient and selective syntheses of fluorinated pyridazinones, avoiding the harsh conditions or multi-step sequences required by more traditional methods.

Green Chemistry Principles in Fluorinated Pyridazinone Synthesis

The application of green chemistry principles is becoming increasingly vital in chemical synthesis to minimize environmental impact. nih.gov In the context of fluorinated pyridazinone synthesis, this involves designing processes that reduce waste, use less hazardous chemicals, and improve energy efficiency. nih.govmun.ca Key principles include:

Waste Prevention: Designing synthetic routes that minimize or eliminate the generation of byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Opting for less hazardous solvents or, ideally, solvent-free conditions. mun.ca

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. mun.ca

Use of Renewable Feedstocks: Utilizing renewable starting materials. colab.ws

Reduce Derivatives: Minimizing or avoiding the use of protecting groups or temporary modifications to reduce reaction steps and waste. nih.gov

The development of continuous-flow reactors represents a significant advancement in green synthesis, offering precise control over reaction parameters, which can lead to improved yields, selectivity, and safety, particularly when handling potentially hazardous reagents like azides. researchgate.netnih.gov

Control of Regioselectivity and Stereochemical Aspects in Fluorinated Pyridazinone Synthesis

The synthesis of polysubstituted pyridazinones from this compound often involves sequential nucleophilic aromatic substitution (SNAr) reactions. nih.gov The control of where the incoming nucleophile attacks the pyridazinone ring (regioselectivity) is a critical aspect of these syntheses.

Factors Influencing Nucleophilic Substitution Regioselectivity

The regioselectivity of nucleophilic substitution on the this compound ring is influenced by several factors:

Nature of the Nucleophile: The type of nucleophile used can direct the substitution to different positions. For instance, with nitrogen nucleophiles like primary and secondary amines, substitution preferentially occurs at the C4-position. nih.gov The strength of the nucleophile is also a key factor; stronger nucleophiles generally lead to faster reaction rates. libretexts.org

Electronic Properties of the Substrate: The electron-withdrawing nature of the fluorine atoms and the pyridazinone ring itself activates the ring for nucleophilic attack. The inherent electronic distribution of the molecule makes certain positions more susceptible to attack.

Steric Hindrance: The size of both the nucleophile and the substituents already present on the pyridazinone ring can influence the site of attack. libretexts.org

Leaving Group Ability: In SNAr reactions, the facility with which the leaving group departs is crucial. Fluorine is a reasonably good leaving group in this context.

Table 1: Factors Affecting Nucleophilic Substitution Reactions

| Factor | Influence on SN1 Reactions | Influence on SN2 Reactions |

|---|---|---|

| Substrate | Tertiary substrates are favored due to carbocation stability. | Primary substrates are favored due to reduced steric hindrance. |

| Nucleophile | Nucleophile strength does not significantly affect the rate. | Strong, less electronegative, and smaller nucleophiles react faster. |

| Solvent | Polar protic solvents are preferred as they stabilize the carbocation intermediate. | Polar aprotic solvents are favored as they do not solvate the nucleophile as strongly. |

| Leaving Group | A good leaving group is essential to facilitate the formation of the carbocation. | A good leaving group is important for the concerted displacement step. |

This table is based on general principles of nucleophilic substitution reactions as described in various sources. slideshare.net

Solvent-Dependent Regioisomeric Product Formation

In the context of fluorinated pyridazinone synthesis, while specific studies on this compound are not detailed in the provided results, the general principles of solvent effects on regioselectivity in SNAr reactions are well-established. For example, polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation but not the anion, thus increasing the nucleophilicity of the attacking species. libretexts.org Conversely, polar protic solvents can solvate both the cation and the anion, which can stabilize the nucleophile and potentially slow down the reaction. libretexts.org The specific interactions between the solvent and the reactants/intermediates can favor one reaction pathway over another, leading to different regioisomeric products.

Stereochemical Aspects in Derivatization

When introducing chiral centers during the derivatization of this compound, controlling the stereochemistry becomes a critical consideration. This is particularly important in the synthesis of molecules with potential biological activity, where specific stereoisomers may exhibit desired effects while others may be inactive or have undesirable properties.

In syntheses involving chiral starting materials, it is often desirable to proceed without racemization at the existing stereogenic centers. nih.gov The choice of reaction conditions and reagents can play a crucial role in maintaining the stereochemical integrity of the molecule throughout the synthetic sequence.

Advanced Characterization Techniques for Synthetic Products

The unambiguous determination of the structure of newly synthesized compounds is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. researchgate.net It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C). slideshare.net

For fluorinated compounds like this compound and its derivatives, ¹⁹F NMR spectroscopy is also an invaluable tool. The chemical shifts, coupling constants (J-values), and integration of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra allow for the precise determination of the molecular structure. youtube.com

Advanced 2D NMR techniques are often employed to further resolve complex structures: researchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning substituents. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining stereochemistry. hyphadiscovery.com

By analyzing the data from these NMR experiments, chemists can confidently assign the structure of the synthetic products, including the regiochemistry of substitution and the relative stereochemistry of chiral centers. youtube.com

Table 2: Common 2D NMR Experiments for Structural Elucidation

| Experiment | Information Provided |

|---|---|

| COSY | Shows which protons are coupled to each other (typically through 2-3 bonds). |

| HSQC | Correlates each proton with the carbon atom it is directly attached to. |

| HMBC | Shows longer-range couplings between protons and carbons (typically 2-4 bonds). |

| NOESY | Indicates which protons are close to each other in space, regardless of bonding. |

This table summarizes the applications of common 2D NMR techniques. researchgate.nethyphadiscovery.com

Despite a comprehensive search for scientific literature, information regarding the chemical compound this compound, including its synthetic methodologies, X-ray diffraction analysis, and mass spectrometry data, is not available in the public domain through the conducted searches.

Therefore, it is not possible to provide an article based on the specified outline and content requirements for this compound at this time. Further research in specialized chemical databases or future publications may be required to obtain the requested information.

Reactivity and Transformation Mechanisms of 4,5,6 Trifluoropyridazin 3 2h One

Nucleophilic Aromatic Substitution (SNAr) Processes on the Pyridazinone Ring

The pyridazinone ring in 4,5,6-trifluoropyridazin-3(2H)-one is electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway is the principal method for the functionalization of this heterocyclic core. The presence of three fluorine atoms, which are excellent leaving groups in SNAr reactions due to their high electronegativity, provides multiple sites for substitution, enabling the creation of a diverse array of derivatives.

Sequential Substitution of Fluorine Atoms

The fluorine atoms on the this compound ring can be replaced in a stepwise manner, allowing for controlled and selective functionalization. This sequential substitution is a key feature of its reactivity, making it a valuable scaffold for building polysubstituted pyridazinone systems. nih.govmdpi.com The regioselectivity of the substitution—that is, which fluorine atom is replaced first—is influenced by both the incoming nucleophile and the electronic environment of the pyridazinone ring. nih.gov

Generally, the initial substitution occurs preferentially at the C-4 or C-5 position. The reactivity order often sees the fluorine at C-4 being the most labile, followed by C-5. mdpi.com This allows for the isolation of mono-substituted intermediates, which can then be subjected to a second substitution step with a different nucleophile, leading to di-substituted products. This stepwise approach is fundamental to the synthesis of polyfunctionalized pyridazinones. nih.gov

Reactivity with Various Nitrogen Nucleophiles (e.g., primary/secondary amines, anilines, diamines)

Nitrogen-based nucleophiles are commonly employed in the substitution reactions of this compound. The reaction with various amines typically results in a mixture of products where the fluorine at the C-4 and C-5 positions are substituted. mdpi.com

Research indicates that for many nitrogen nucleophiles, including primary amines (like butylamine), secondary amines (like morpholine), and anilines, the major product is the 4-amino-substituted isomer. mdpi.com This regiochemical preference highlights the higher electrophilicity of the C-4 position towards these nucleophiles.

The reaction can be extended to diamines, which opens pathways to more complex structures. For instance, reacting this compound or its 4-amino-substituted derivatives with N,N'-dimethylethylenediamine can lead to the formation of ring-fused derivatives, demonstrating the utility of diamines in constructing bicyclic systems. mdpi.com

Table 1: Regioselectivity of Amination on this compound

| Nucleophile | Major Substitution Position | Product Type |

| Primary Amines (e.g., Butylamine) | C-4 | 4-Alkylamino-5,6-difluoropyridazin-3(2H)-one |

| Secondary Amines (e.g., Morpholine) | C-4 | 4-Morpholino-5,6-difluoropyridazin-3(2H)-one |

| Anilines | C-4 | 4-Anilino-5,6-difluoropyridazin-3(2H)-one |

| N,N'-Dimethylethylenediamine | C-4 / C-5 | Fused Pyridazinone Systems |

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Oxygen and sulfur nucleophiles also readily participate in SNAr reactions with fluorinated pyridazinones, leading to the formation of ether and thioether linkages, respectively. Studies on structurally related chloropyridazinones demonstrate that nucleophiles such as sodium methoxide (B1231860) (NaOCH₃) and sodium thiomethoxide (NaSCH₃) can effectively displace halogen atoms. researchgate.net

In reactions with 4-chloro-5-alkynylpyridazinones, methoxide and thiomethoxide ions lead to the corresponding 4-methoxy and 4-methylthio derivatives. researchgate.net By analogy, this compound is expected to react similarly with O- and S-nucleophiles, with the fluorine atoms being even more reactive leaving groups than chlorine. The regioselectivity would likely follow the established pattern, with initial substitution favoring the C-4 position. These reactions are crucial for introducing diverse functionality and for creating precursors for further transformations, such as intramolecular cyclizations. researchgate.net

Formation of Polyfunctionalized Pyridazinone Systems

The capacity for sequential SNAr reactions makes this compound an excellent starting material for the synthesis of polyfunctionalized pyridazinone systems. nih.gov By carefully choosing the nucleophiles and controlling the reaction conditions, chemists can introduce multiple different substituents onto the pyridazinone core.

For example, a 4-amino-substituted derivative, formed in the first step, can undergo a subsequent substitution at the C-5 position with a different nucleophile. mdpi.com This strategy provides access to 4,5-disubstituted pyridazinones with a variety of functional groups. The ability to build these complex molecules step-by-step is highly valuable for creating libraries of compounds for applications such as drug discovery. nih.govmdpi.com

Cycloaddition Reactions Leading to Fused Pyridazinone Architectures

Beyond simple substitution, the derivatives of this compound are valuable precursors for constructing more complex, fused heterocyclic architectures. These reactions often involve an initial SNAr step to introduce a suitably functionalized side chain, which then participates in an intramolecular cyclization.

Intramolecular Cyclization Pathways

Intramolecular cyclization of substituted pyridazinones is a powerful strategy for synthesizing fused ring systems. After an initial nucleophilic substitution on the pyridazinone core, a substituent with a second reactive site can undergo a ring-closing reaction with another position on the pyridazinone ring or with an adjacent substituent.

Examples from related systems illustrate various cyclization strategies:

Fused Triazino-Thiadiazines: Hydrazino-pyridazino-triazine derivatives can undergo cyclization with reagents like thioglycolic acid to form complex fused systems such as pyridazino[3′,4′:5,6] nih.govmdpi.commdpi.comtriazino[3,2-c] nih.govmdpi.commdpi.comtriazin-8-one. mdpi.com

Fused Pyridopyridazines: Pyridazinone derivatives can be elaborated through condensation and cyclization sequences to yield pyridopyridazinediones. nih.gov

Fused Thiadiazine Oxides: In a related transformation, N-cyano-sulfonimidoyl amides can undergo acid-catalyzed intramolecular cyclization to form fused thiadiazine 1-oxides. nih.gov

Radical Cyclization: The pyridazinone ring can also serve as a template for radical cyclization reactions. For example, a suitably placed radical precursor can cyclize onto the embedded hydrazone to form cis-fused cyclopenta-pyridazinones in a diastereoselective manner.

These examples underscore the versatility of the pyridazinone core in directing the formation of diverse and complex fused heterocyclic structures.

[3+2] and [4+2] Cycloaddition Approaches with Fluorinated Substrates

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. nih.gov In the context of fluorinated pyridazinones, the electron-poor nature of the C4=C5 double bond is a key feature influencing its reactivity.

[4+2] Cycloadditions (Diels-Alder Type Reactions): The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between an electron-rich diene and an electron-poor dienophile to form a six-membered ring. nih.gov Due to the three fluorine substituents, this compound possesses a highly electron-deficient π-system, making it an excellent candidate for participation as a dienophile in normal electron-demand Diels-Alder reactions.

More significantly, pyridazine (B1198779) and other electron-deficient azadiene systems are known to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov In this type of reaction, the electron-deficient heterocycle acts as the 4π diene component, reacting with an electron-rich dienophile (e.g., enamines, enol ethers). nih.govorganic-chemistry.org IEDDA reactions with substituted 1,2,4,5-tetrazines, which are structurally related to pyridazines, are well-established for synthesizing pyridazine derivatives. nih.govacs.org These reactions proceed via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels dinitrogen gas to form a dihydropyridazine, which can then aromatize. nih.gov While specific examples involving this compound are not prominently documented, its electronic properties suggest it would be a highly reactive diene in IEDDA reactions with suitable electron-rich partners. The application of [4+2] cycloadditions is a versatile method for preparing fluorinated bicyclic compounds. nih.govbeilstein-journals.org

[3+2] Cycloadditions: This type of reaction involves a 1,3-dipole and a dipolarophile, leading to a five-membered heterocyclic ring. A notable example is the reaction of mesoionic oxazolo-pyridazinones (münchnones), which act as 1,3-dipoles, with acetylenic dipolarophiles. nih.gov These reactions proceed through a [3+2] cycloaddition to form tricyclic intermediates that can subsequently eliminate carbon dioxide to yield pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov Given that this compound can be derivatized at the N2 position, subsequent transformations to generate mesoionic intermediates could open pathways for [3+2] cycloaddition reactions, allowing for the construction of fused heterocyclic systems.

Table 1: Cycloaddition Reactions with Fluorinated Substrates

| Reaction Type | Role of Fluorinated Substrate | Reactant Partner | Potential Product | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Dienophile | Electron-rich Diene | Fluorinated Bicyclic Adduct | nih.govbeilstein-journals.org |

| [4+2] Inverse-Electron-Demand Diels-Alder (IEDDA) | Diene | Electron-rich Alkene/Alkyne | Substituted Dihydropyridazine | nih.govacs.orgnih.gov |

| [3+2] Dipolar Cycloaddition | Dipolarophile (or precursor to 1,3-dipole) | 1,3-Dipole (e.g., Azide, Nitrone) | Fluorinated Five-Membered Heterocycle | nih.gov |

Other Reaction Pathways and Derivatization Strategies

The substitution of fluorine atoms on the pyridazinone ring with aryl or alkynyl groups via transition-metal-catalyzed cross-coupling reactions represents a key strategy for derivatization. However, the high strength of C–F bonds and the electron-deficient nature of the substrate present significant challenges.

The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, and the Suzuki coupling , which joins an organoboron species with an organohalide, are cornerstone reactions in organic synthesis. For these reactions to occur on this compound, one of the fluorine atoms must act as a leaving group. While C–F bond activation is difficult, it can be achieved under specific catalytic conditions.

Research into the coupling of fluorinated aryls has shown that standard Sonogashira conditions are often inefficient. The high electronegativity of highly fluorinated aryl groups can weaken the corresponding nucleophilic reagents (e.g., ArF–SnBu₃ in Stille coupling) and also render the electrophilic reagents (e.g., ArF–I) less reactive toward oxidative addition at the palladium center. The successful coupling often requires specialized ligands or modified reaction protocols.

Selective substitution is another key consideration. The fluorine at the C4 position is vinylogous to the carbonyl group and may exhibit different reactivity compared to the fluorines at C5 and C6. It is plausible that site-selective cross-coupling could be achieved by carefully tuning reaction conditions, similar to what has been observed in the selective functionalization of other di- or tri-substituted heterocycles.

Table 2: Overview of Cross-Coupling Reactions on Halogenated Systems

| Reaction | Typical Substrates | Catalyst System | Key Challenge with Fluorinated Substrates |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Inefficient due to strong C-F bond and substrate electronics. |

| Suzuki Coupling | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd catalyst, Base | Difficulty in oxidative addition of the C-F bond to the Pd(0) center. |

Hydrazine (B178648) is a potent binucleophile that can react with pyridazinone systems in several ways, including nucleophilic substitution of halogen atoms or ring-opening/ring-transformation reactions. In the case of this compound, the fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) by hydrazine.

The reaction of a chloropyridazine with hydrazine hydrate (B1144303) has been shown to produce the corresponding hydrazinopyridazine derivative. nih.gov This substituted product can then serve as a versatile intermediate for further cyclization reactions. For instance, reaction with β-dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of pyrazolyl-pyridazine systems. nih.gov

Hydrazinolysis can also be a more profound transformation. In some cases, treatment with hydrazine can lead to the cleavage of the pyridazinone ring, followed by recyclization to form different heterocyclic structures. The precise outcome depends on the substitution pattern of the pyridazinone ring and the reaction conditions. For instance, a method for preparing N-linked glycans involves hydrazinolysis, highlighting its capability to cleave amide-like bonds. nih.gov While this is a different context, it underscores the reactive potential of hydrazine.

The functionalization of the pyridazinone core through electrophilic or oxidative means is challenging due to the ring's inherent electron deficiency.

Electrophilic Functionalization: The pyridazinone ring in this compound is strongly deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing power of the ring nitrogens and the fluorine atoms makes it highly resistant to attack by common electrophiles (e.g., in nitration or Friedel-Crafts reactions). Electrophilic attack, if it were to occur, would likely happen at the N2-position of the amide, which is the most nucleophilic site.

Oxidative Functionalization: Oxidation of the pyridazinone core can be a viable pathway for derivatization. The nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides. This transformation can alter the electronic properties of the ring, potentially activating it for subsequent reactions. For example, amination at one position on a related pyrido-pyridazinone core was used to increase the electron density of the ring, facilitating a subsequent bromination reaction at a different position. acs.org This demonstrates that modulating the electronic nature of the ring system through functionalization can enable further transformations that are otherwise difficult.

Computational and Theoretical Investigations of Fluorinated Pyridazinones

Molecular Modeling and Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of fluorinated pyridazinones. jocpr.comresearchgate.net For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the molecular geometry, vibrational frequencies, and electronic properties of related pyridazinone structures. jocpr.comresearchgate.net These calculations can predict key parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are crucial for understanding the kinetic stability and reactivity of the molecule. jocpr.comresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable output from these calculations, identifying the electron-rich and electron-deficient regions of the molecule. researchgate.net This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack. In pyridazinone systems, the oxygen atom of the carbonyl group typically represents the most negative region, indicating it as a likely site for electrophilic interaction. researchgate.net The introduction of highly electronegative fluorine atoms significantly influences the electron distribution and dipole moment of the pyridazinone ring, which can alter its reactivity and intermolecular interactions. mdpi.com

Prediction of Reaction Mechanisms and Regiochemical Outcomes

Computational methods are instrumental in predicting the mechanisms and regiochemical outcomes of reactions involving fluorinated pyridazinones. nih.gov Theoretical calculations can model the transition states of potential reaction pathways, allowing for the determination of activation energies and the most likely reaction products. This is particularly important in understanding the regioselectivity of substitution reactions on the pyridazinone core.

Studies on related pyridazine (B1198779) systems have shown that reactions can be highly regioselective. nih.gov By modeling the intermediates and transition states, researchers can rationalize why a particular isomer is formed preferentially. For example, in nucleophilic substitution reactions, the positions most susceptible to attack can be identified by analyzing the partial atomic charges and the LUMO coefficients calculated through quantum chemical methods. This predictive capability saves significant experimental effort by focusing on the most probable reaction pathways.

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are pivotal in understanding the relationship between the chemical structure of fluorinated pyridazinones and their biological activity. researchgate.netnih.gov These models correlate the physicochemical properties of a series of compounds with their observed biological activities to identify key structural features responsible for potency.

Below is an interactive table summarizing key findings from in silico SAR studies on related heterocyclic compounds.

| Compound Series | Target | Key SAR Findings | Modeling Technique |

| Pyrimidinyl-pyridazinones | Klebsiella pneumoniae | Halogen substitution at specific positions can enhance antibacterial potency. acs.org | SAR analysis |

| 1,2,3,4-Tetrahydropyrimidine analogs | COX-2 | Identification of favorable and unfavorable regions for anti-inflammatory activity. researchgate.net | 3D-QSAR (CPHs) |

| 1,2,4-Triazine derivatives | h-DAAO | Importance of hydrogen bonding and hydrophobic interactions for inhibitor stability. nih.gov | 3D-QSAR (CoMFA/CoMSIA) |

Pharmacophore Modeling and Rational Design Principles

Pharmacophore modeling is a crucial component of rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. youtube.comnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. For fluorinated pyridazinones, a pharmacophore model can be developed based on a set of active compounds or the structure of the biological target's binding site. youtube.com

This model then serves as a 3D query to screen virtual libraries of compounds to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. youtube.com The introduction of fluorine atoms can significantly impact a molecule's ability to fit a pharmacophore model by altering its conformation and electronic properties, which in turn affects its interactions with the target protein. mdpi.com The rational design of new pyridazinone-based inhibitors often involves leveraging these effects to improve binding affinity and selectivity. nih.gov

Conformational Analysis and Molecular Properties Influenced by Fluorine

Studies on other fluorinated cyclic systems have demonstrated that fluorine substitution can lead to a preference for specific conformations, even if they appear sterically hindered. beilstein-journals.orgnih.gov For example, the presence of multiple fluorine atoms can introduce repulsive interactions that alter the ring's pucker. beilstein-journals.org Furthermore, fluorine can influence properties such as lipophilicity and metabolic stability, which are critical for the pharmacokinetic profile of a drug candidate. mdpi.com The ability of fluorine to form weak hydrogen bonds and other non-covalent interactions can also play a role in stabilizing specific conformations and in molecular recognition processes at the active site of a biological target. researchgate.net

The table below presents a summary of the influence of fluorine on the molecular properties of organic compounds.

| Property | Influence of Fluorine | Reference |

| Conformation | Can induce specific conformations due to stereoelectronic effects and repulsive interactions. | mdpi.combeilstein-journals.orgnih.gov |

| Lipophilicity | Generally increases lipophilicity, which can improve membrane permeability. | mdpi.com |

| Metabolic Stability | C-F bond is very strong, often blocking sites of metabolic oxidation. | mdpi.com |

| Acidity (pKa) | Increases the acidity of nearby protons due to strong inductive electron withdrawal. | mdpi.com |

| Binding Affinity | Can enhance binding to protein targets through favorable electrostatic and non-covalent interactions. | researchgate.net |

Future Directions and Emerging Research Avenues for 4,5,6 Trifluoropyridazin 3 2h One

Exploration of Undiscovered Reactivity Profiles

The reactivity of the 4,5,6-Trifluoropyridazin-3(2H)-one ring system is largely uncharted territory. The presence of three fluorine atoms is expected to significantly influence the electron distribution within the pyridazinone core, creating unique opportunities for chemical transformations. Future research should systematically investigate its behavior in a variety of reactions.

A primary area of focus will be the selective functionalization of the carbon-fluorine (C-F) bonds. While C-F bonds are notoriously strong, recent advances in catalysis have enabled their activation and transformation. Exploring the differential reactivity of the C-F bonds at the 4, 5, and 6 positions could lead to the development of novel synthetic methodologies for creating a diverse library of substituted pyridazinones.

Furthermore, the C-H bond at the N2 position of the pyridazinone ring presents another handle for functionalization. Transition-metal catalyzed C-H activation is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, and its application to this compound could yield a range of N-substituted derivatives with potentially interesting biological activities. beilstein-journals.orgnih.govrsc.org

Investigations into cycloaddition reactions, where the pyridazinone could act as either a diene or a dienophile, are also warranted. The electronic nature of the trifluorinated ring may lead to unexpected regioselectivity and stereoselectivity in these reactions.

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes to this compound and its derivatives is a critical future direction. Traditional methods for the synthesis of fluorinated heterocycles often rely on harsh reagents and solvents. researchgate.net Future research should prioritize the adoption of green chemistry principles to minimize the environmental impact of synthesizing this important scaffold.

Key areas for innovation include the use of alternative energy sources such as microwave irradiation and ultrasound, which have been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds. nih.govresearchgate.net The exploration of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids should also be a priority. google.com

| Green Chemistry Approach | Potential Application in this compound Synthesis |

| Alternative Energy Sources | Microwave-assisted and ultrasound-promoted cyclocondensation and functionalization reactions. nih.govresearchgate.net |

| Green Solvents | Use of water, supercritical fluids, or ionic liquids as reaction media. google.com |

| Catalysis | Development of recyclable catalysts for fluorination and C-H functionalization. nih.govresearchgate.net |

| Atom Economy | Design of multi-component reactions to maximize the incorporation of starting materials into the final product. researchgate.net |

Advanced Computational Prediction and Experimental Validation Synergies

The synergy between computational chemistry and experimental work will be instrumental in accelerating the discovery and development of new applications for this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. gsconlinepress.comresearchgate.netresearchgate.net

Computational studies can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and the synthesis of novel derivatives. For instance, Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for interaction with other reagents. researchgate.net

Furthermore, quantum chemical calculations can be used to predict various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. gsconlinepress.comresearchgate.net These theoretical predictions can then be validated through targeted experiments, creating a powerful feedback loop that can significantly streamline the research process.

| Computational Method | Predicted Property of this compound | Potential Experimental Validation |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties (HOMO, LUMO, energy gap). gsconlinepress.comresearchgate.netresearchgate.net | X-ray crystallography, IR and UV-Vis spectroscopy, cyclic voltammetry. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. researchgate.net | Regioselectivity in chemical reactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions. | Comparison with spectroscopic data and physical properties. |

Expansion into Novel Interdisciplinary Research Fields

The unique structural and electronic properties of this compound make it a promising candidate for applications beyond traditional organic chemistry. The incorporation of fluorine atoms is known to enhance the metabolic stability and bioavailability of drug candidates, suggesting that this scaffold could be valuable in medicinal chemistry. nih.govresearchgate.net

Future research should explore the potential of this compound derivatives as therapeutic agents. Given that other pyridazinone derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, it is plausible that trifluorination could enhance or modulate these activities. scispace.comnih.gov

The agrochemical sector is another promising area for exploration. Pyridazinone-based compounds have been successfully developed as herbicides and insecticides. scispace.comnih.gov The introduction of fluorine atoms could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Furthermore, the unique electronic properties of this compound could be exploited in the field of materials science. Fluorinated organic molecules are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Investigating the photophysical properties of this compound and its derivatives could open up new avenues for the development of advanced materials.

Q & A

Q. Q1. What are the recommended synthetic routes for 4,5,6-Trifluoropyridazin-3(2H)-one, and how do reaction conditions influence regioselectivity?

A: The synthesis of fluorinated pyridazinones typically involves nucleophilic substitution or cyclization reactions. For example, alkylation of pyridazinone precursors with fluorinated reagents under anhydrous conditions (e.g., K₂CO₃ in acetone at room temperature) can introduce fluorine substituents. Reaction time, solvent polarity, and base strength critically affect regioselectivity. For instance, prolonged stirring in polar aprotic solvents like acetone enhances substitution at electron-deficient positions . Optimization of stoichiometry and temperature is essential to minimize side products like dehalogenated intermediates.

Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry?

A: Combined spectroscopic and crystallographic methods are recommended:

- ¹⁹F NMR : Distinct chemical shifts for F atoms at positions 4, 5, and 6 due to varying electronic environments. For example, F at position 6 typically resonates downfield (~δ -110 ppm) compared to positions 4 and 5 .

- X-ray crystallography : Resolves bond lengths and angles, confirming the planar pyridazinone core and fluorine substitution pattern. Recent studies on related fluorinated pyridazinones (e.g., 2-(4-fluorophenyl) derivatives) demonstrate the utility of this method .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies. For example, studies on tetrafluoropyridines show that electron-withdrawing fluorine substituents lower the energy barrier for substitution at adjacent positions . Molecular electrostatic potential (MEP) maps further identify electrophilic hotspots, guiding experimental design for regioselective modifications .

Q. Q4. How do steric and electronic effects of fluorine substituents influence the stability of this compound under acidic or basic conditions?

A:

- Electronic effects : The strong electron-withdrawing nature of fluorine increases the electrophilicity of the pyridazinone ring, making it susceptible to hydrolysis under basic conditions.

- Steric effects : Proximal fluorine atoms at positions 4, 5, and 6 create steric hindrance, reducing reactivity at the 3-keto group. Stability studies on analogous compounds (e.g., 5-chloro-6-phenylpyridazinones) show that electron-deficient rings degrade faster in alkaline media .

Q. Q5. What strategies can resolve contradictions in biological activity data for this compound derivatives?

A:

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., alkyl vs. aryl groups at position 2) to isolate contributing factors. For example, antiviral activity in pyridazinones correlates with lipophilicity and hydrogen-bonding capacity .

- Meta-analysis of pharmacological datasets : Cross-reference IC₅₀ values from independent studies to identify outliers. Contradictions often arise from differences in assay conditions (e.g., cell line variability, solvent effects) .

Q. Q6. How can fluorinated pyridazinones be integrated into fragment-based drug discovery (FBDD) pipelines?

A:

- Fragment screening : Use surface plasmon resonance (SPR) or NMR-based assays to assess binding affinity to target proteins. Fluorine atoms enhance binding specificity via polar interactions with hydrophobic pockets.

- Click chemistry : Introduce bioorthogonal functional groups (e.g., azides) at position 2 for modular derivatization. Recent work on fluorinated pyrazolones demonstrates improved pharmacokinetic profiles using this approach .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.